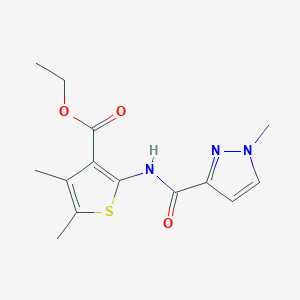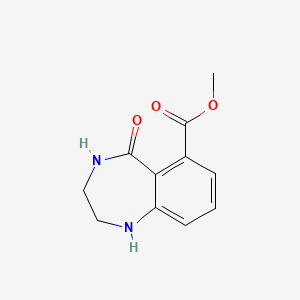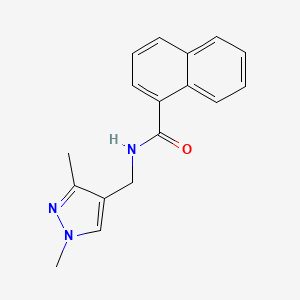
N-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as N-benzyl substituted acetamide derivatives and N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. These compounds are of interest due to their biological activities, particularly as kinase inhibitors and their potential anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves the substitution of the benzyl group and the incorporation of a thiazole or pyrazole ring. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives was carried out to understand the role of the pyridine ring and N-benzyl substitution in the Src kinase inhibitory activity . Although the exact synthesis of this compound is not described, similar synthetic routes may be applicable, involving the formation of the pyrazole ring followed by N-substitution with the appropriate morpholino and p-tolyl groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that hydrogen-bonding patterns play a significant role in the solid-state arrangement. For example, in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . These interactions are crucial for the stability and packing of the molecules in the crystal lattice.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be hypothesized based on the properties of structurally similar compounds. These properties include solubility, melting points, and biological activities such as kinase inhibition and anticancer effects. For instance, the unsubstituted N-benzyl derivative showed inhibition of c-Src kinase, suggesting that the N-butyl analogue may also exhibit similar biological activities . The presence of hydrogen-bond donors and acceptors in the molecule indicates a propensity for intermolecular interactions, which could affect its solubility and crystalline form .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Coordination Complexes and Antioxidant Activity : The study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were characterized for their potential antioxidant activity, highlighting the role of hydrogen bonding in the self-assembly process and the compounds' significant antioxidant capabilities Chkirate et al., 2019.
Neuroprotective Effects : Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, evaluating their neuroprotective effects and acetylcholinesterase inhibitory activity. This research emphasizes the potential therapeutic applications of these compounds in neurodegenerative diseases Sameem et al., 2017.
Anticonvulsant Agents : Amir et al. (2012) discussed the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophore, showcasing their promising anticonvulsant lead, particularly the morpholino derivatives. This highlights the structural-activity relationship and the potential application in anticonvulsant therapy Amir et al., 2012.
Alzheimer's Disease Therapy : Umar et al. (2019) synthesized 1H-pyrazolo[3,4-b]pyridine derivatives as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, suggesting their application in Alzheimer's disease therapy. The compounds demonstrated significant anti-AChE activity and capability to inhibit self-induced β-amyloid aggregation, underscoring their multifunctional therapeutic potential Umar et al., 2019.
Antimicrobial and Hemolytic Activity : Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial and hemolytic activity. These compounds were found to be active against selected microbial species, indicating their potential as antimicrobial agents Gul et al., 2017.
Idiopathic Pulmonary Fibrosis Treatment : Procopiou et al. (2018) discussed the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, identifying analogs with high affinity and selectivity for the αvβ6 integrin, relevant for the treatment of idiopathic pulmonary fibrosis. This highlights the potential for inhaled therapeutic applications Procopiou et al., 2018.
Eigenschaften
IUPAC Name |
N-butyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-3-4-9-21-19(25)15-24-14-18(17-7-5-16(2)6-8-17)20(22-24)23-10-12-26-13-11-23/h5-8,14H,3-4,9-13,15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSKHHDHAZPWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=C(C(=N1)N2CCOCC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)

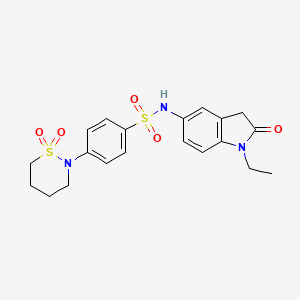
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
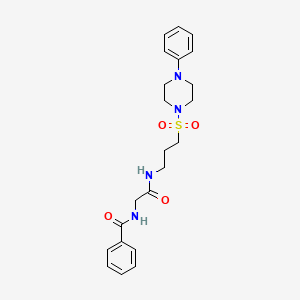
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)
